molecular formula C16H10ClFN2O2 B2558079 N-(3-chloro-4-fluorophenyl)-5-phenyl-1,3-oxazole-2-carboxamide CAS No. 955673-10-6

N-(3-chloro-4-fluorophenyl)-5-phenyl-1,3-oxazole-2-carboxamide

Cat. No.: B2558079
CAS No.: 955673-10-6
M. Wt: 316.72
InChI Key: MZUYMFBQPNBKSK-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-5-phenyl-1,3-oxazole-2-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a 1,3-oxazole ring, which is a five-membered heterocyclic ring containing both nitrogen and oxygen atoms. The presence of chloro and fluoro substituents on the phenyl ring further enhances its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-5-phenyl-1,3-oxazole-2-carboxamide typically involves the reaction of 3-chloro-4-fluoroaniline with a suitable oxazole derivative under controlled conditions. One common method involves the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond between the aniline and the oxazole carboxylic acid . The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process typically includes steps such as halogenation, nitration, and cyclization to form the oxazole ring, followed by coupling with the aniline derivative. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-5-phenyl-1,3-oxazole-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines or thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure high efficiency and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation can lead to the formation of oxazole N-oxides .

Mechanism of Action

The mechanism by which N-(3-chloro-4-fluorophenyl)-5-phenyl-1,3-oxazole-2-carboxamide exerts its effects involves its interaction with specific molecular targets. In biological systems, it has been shown to inhibit certain enzymes and signaling pathways that are critical for cell proliferation and survival. For example, it may inhibit tyrosine kinases or other proteins involved in cell cycle regulation, leading to cell cycle arrest and apoptosis . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-(3-chloro-4-fluorophenyl)-5-phenyl-1,3-oxazole-2-carboxamide include:

Uniqueness

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and biological activity. The presence of both chloro and fluoro substituents, along with the oxazole ring, contributes to its versatility in chemical synthesis and potential therapeutic applications .

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-5-phenyl-1,3-oxazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClFN2O2/c17-12-8-11(6-7-13(12)18)20-15(21)16-19-9-14(22-16)10-4-2-1-3-5-10/h1-9H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZUYMFBQPNBKSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(O2)C(=O)NC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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